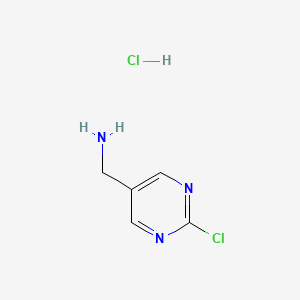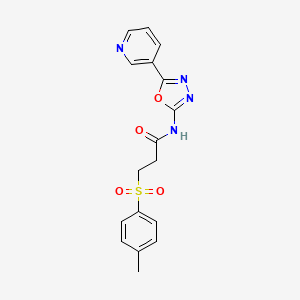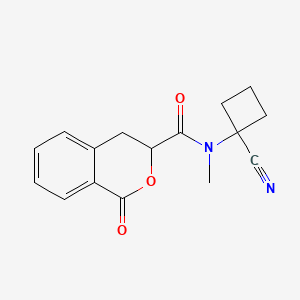![molecular formula C11H13BrN2O4 B2934467 methyl N-[(4-bromophenyl)[(methoxycarbonyl)amino]methyl]carbamate CAS No. 303061-58-7](/img/structure/B2934467.png)
methyl N-[(4-bromophenyl)[(methoxycarbonyl)amino]methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of Br-MPG involves the inhibition of various enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, and the inhibition of COX-2 results in decreased inflammation. Br-MPG has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The inhibition of HDACs results in increased expression of certain genes that play a role in cancer cell death.
Biochemical and Physiological Effects:
Br-MPG has been found to have significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, and it has been shown to inhibit tumor growth in various cancer models. Moreover, Br-MPG has been found to decrease inflammation in animal models of rheumatoid arthritis. Br-MPG has also been found to have anticonvulsant activity, and it has been shown to reduce seizure activity in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
Br-MPG has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. Moreover, Br-MPG has been extensively studied, and its mechanism of action is well understood. However, Br-MPG also has some limitations. It is a relatively expensive compound, and its synthesis can be time-consuming. Moreover, Br-MPG has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for Br-MPG research. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Moreover, there is a need for further studies to elucidate the mechanism of action of Br-MPG. Additionally, there is a need for further studies to explore the potential of Br-MPG in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further studies to explore the potential of Br-MPG in combination with other drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of Br-MPG can be achieved using various methods. One of the most commonly used methods is the reaction between 4-bromobenzylamine and methyl N-(tert-butoxycarbonyl)glycinate. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified using column chromatography. Another method involves the reaction between 4-bromobenzylamine and methyl N-carbobenzoxyglycinate. The reaction is carried out in the presence of a base such as sodium hydride, and the product is purified using recrystallization.
Applications De Recherche Scientifique
Br-MPG has been extensively studied for its scientific research applications. It has been found to have significant antitumor activity, and it has been used in various cancer studies. Br-MPG has also been found to have anti-inflammatory properties, and it has been used in studies related to inflammatory diseases such as rheumatoid arthritis. Moreover, Br-MPG has been found to have anticonvulsant activity, and it has been used in studies related to epilepsy and other neurological disorders.
Propriétés
IUPAC Name |
methyl N-[(4-bromophenyl)-(methoxycarbonylamino)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4/c1-17-10(15)13-9(14-11(16)18-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZXTCSQIBOUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(C1=CC=C(C=C1)Br)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2934385.png)
![(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2934388.png)
![(E)-2-cyano-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2934389.png)
![5-[(5-bromo-2-ethoxyphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2934390.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2934394.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B2934397.png)
![1-(3,4-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2934399.png)

![5-Oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B2934402.png)
![1-(4-Methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2934403.png)


